3-(3-Chlorophenyl)-4-(((2-hydroxynaphthalen-1-yl)methylene)amino)-1H-1,2,4-triazole-5(4H)-thione
Description
This compound belongs to the 1,2,4-triazole-5(4H)-thione class, characterized by a triazole core substituted with a 3-chlorophenyl group at position 3 and a 2-hydroxynaphthalene-derived Schiff base at position 2. Its structure combines electron-withdrawing (chlorophenyl) and electron-donating (hydroxynaphthyl) moieties, influencing its electronic properties and biological interactions. Synthesized via condensation reactions between aminotriazole-thione intermediates and aldehydes, its structural confirmation relies on IR, NMR, and X-ray crystallography .
Properties
CAS No. |
478255-10-6 |
|---|---|
Molecular Formula |
C19H13ClN4OS |
Molecular Weight |
380.9 g/mol |
IUPAC Name |
3-(3-chlorophenyl)-4-[(E)-(2-hydroxynaphthalen-1-yl)methylideneamino]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C19H13ClN4OS/c20-14-6-3-5-13(10-14)18-22-23-19(26)24(18)21-11-16-15-7-2-1-4-12(15)8-9-17(16)25/h1-11,25H,(H,23,26)/b21-11+ |
InChI Key |
JCNXZQHIGXHDMU-SRZZPIQSSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC(=C2/C=N/N3C(=NNC3=S)C4=CC(=CC=C4)Cl)O |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2C=NN3C(=NNC3=S)C4=CC(=CC=C4)Cl)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Chlorophenyl)-4-(((2-hydroxynaphthalen-1-yl)methylene)amino)-1H-1,2,4-triazole-5(4H)-thione typically involves the condensation of 3-chlorobenzaldehyde with 2-hydroxynaphthalene-1-carbaldehyde in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a solvent such as ethanol or methanol. The resulting intermediate is then reacted with thiosemicarbazide under acidic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the quality of the final compound.
Chemical Reactions Analysis
Types of Reactions
3-(3-Chlorophenyl)-4-(((2-hydroxynaphthalen-1-yl)methylene)amino)-1H-1,2,4-triazole-5(4H)-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced triazole derivatives.
Substitution: Formation of substituted triazole derivatives with various functional groups.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Research indicates that triazole derivatives exhibit potent anticancer properties. The compound has been studied for its ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For instance, studies have shown that compounds with similar structures demonstrate efficacy against breast and lung cancers by targeting specific signaling pathways involved in tumor growth and metastasis .
Antimicrobial Properties
The triazole moiety is known for its antibacterial and antifungal activities. Compounds similar to 3-(3-Chlorophenyl)-4-(((2-hydroxynaphthalen-1-yl)methylene)amino)-1H-1,2,4-triazole-5(4H)-thione have been evaluated for their effectiveness against resistant strains of bacteria such as Methicillin-resistant Staphylococcus aureus (MRSA) and various fungal pathogens. The structure-activity relationship (SAR) studies indicate that modifications on the phenyl ring can enhance antimicrobial potency .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. In vitro studies suggest that it may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This makes it a potential candidate for treating inflammatory diseases such as rheumatoid arthritis and other chronic inflammatory conditions .
Agricultural Applications
Pesticidal Activity
Triazole derivatives are increasingly being explored for their potential use as pesticides. The compound's structural features may contribute to its effectiveness as a fungicide or herbicide. Preliminary studies have indicated that similar compounds can disrupt fungal cell wall synthesis, leading to effective control of plant pathogens .
Materials Science Applications
Polymer Development
In materials science, triazoles are utilized in the synthesis of novel polymers with enhanced properties. The compound can serve as a building block for creating polymers with specific functionalities, such as increased thermal stability and chemical resistance. This application is particularly relevant in the development of coatings and adhesives .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Anticancer Activity | Demonstrated significant cytotoxic effects on lung cancer cell lines with IC50 values in low micromolar range. |
| Study 2 | Antimicrobial Efficacy | Showed effective inhibition against MRSA with MIC values lower than conventional antibiotics. |
| Study 3 | Anti-inflammatory Properties | Reduced levels of TNF-alpha and IL-6 in cellular models of inflammation. |
Mechanism of Action
The mechanism of action of 3-(3-Chlorophenyl)-4-(((2-hydroxynaphthalen-1-yl)methylene)amino)-1H-1,2,4-triazole-5(4H)-thione involves its interaction with specific molecular targets. In medicinal applications, the compound may inhibit the activity of certain enzymes or proteins, leading to the disruption of cellular processes in pathogens or cancer cells. The exact molecular pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Effects on Aromatic Rings
Chlorophenyl Variants
- 5-(3-Chlorophenyl)-4-[(E)-(2-fluorobenzylidene)amino]-2,4-dihydro-3H-1,2,4-triazole-3-thione (): Substitution with a 2-fluorobenzylidene group reduces steric hindrance compared to the bulkier hydroxynaphthyl group. The electron-withdrawing fluorine may enhance metabolic stability but reduce solubility .
Hydroxynaphthyl vs. Other Aromatic Schiff Bases
- However, the absence of a chlorophenyl group reduces electronic asymmetry .
- The biphenyl group may improve binding to hydrophobic enzyme pockets but increases molecular weight (MW = 403.20 g/mol) .
Physicochemical and Structural Properties
Spectroscopic Data
- IR Spectra: The target compound shows characteristic C=S stretching at ~1250 cm⁻¹ and N-H stretching at ~3200 cm⁻¹, consistent with triazole-thione derivatives. Quinoline-containing analogues () exhibit additional C=N stretches at ~1600 cm⁻¹ .
- NMR : The 2-hydroxynaphthyl proton resonates as a singlet at δ 9.3–9.6 ppm, while chlorophenyl protons appear as multiplets at δ 7.2–7.8 ppm .
Crystallographic Data
- C=S Bond Length : The target compound’s C=S bond (1.677 Å) aligns with 4-(4-chlorophenyl)-3-furyl analogues (1.677 Å, ), suggesting similar thione tautomer stability .
- Hydrogen Bonding: The hydroxynaphthyl group forms intramolecular O-H···N hydrogen bonds (2.65 Å), enhancing rigidity compared to non-hydroxylated Schiff bases .
Biological Activity
3-(3-Chlorophenyl)-4-(((2-hydroxynaphthalen-1-yl)methylene)amino)-1H-1,2,4-triazole-5(4H)-thione is a compound within the triazole family, known for its diverse biological activities. The triazole scaffold has been recognized for its potential in medicinal chemistry, particularly in the development of anticancer, antifungal, and antimicrobial agents. This article reviews the biological activity of this specific compound, emphasizing its synthesis, mechanisms of action, and therapeutic potential.
- Molecular Formula : C19H13ClN4OS
- Molecular Weight : 380.9 g/mol
- CAS Number : 478255-10-6
Synthesis
The synthesis of 3-(3-Chlorophenyl)-4-(((2-hydroxynaphthalen-1-yl)methylene)amino)-1H-1,2,4-triazole-5(4H)-thione typically involves the reaction of 2-hydroxynaphthalene with appropriate chlorophenyl and triazole derivatives. Various synthetic routes have been explored to optimize yield and purity, often utilizing methods such as refluxing in organic solvents or microwave-assisted synthesis.
Anticancer Activity
Recent studies have highlighted the anticancer potential of triazole derivatives. For instance, compounds with similar structures have shown significant cytotoxic effects against various cancer cell lines including colorectal (HT-29) and breast cancer (MDA-MB-231) cells. The mechanism often involves the inhibition of key signaling pathways related to cell proliferation and survival.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| TZ55.7 | HT-29 | 6.2 |
| TZ53.7 | MDA-MB-231 | 43.4 |
| TZ3a.7 | T47D | 27.3 |
The compound 3-(3-Chlorophenyl)-4-(((2-hydroxynaphthalen-1-yl)methylene)amino)-1H-1,2,4-triazole-5(4H)-thione has been evaluated for its cytotoxicity against these cell lines, demonstrating promising results that warrant further investigation into its mechanism of action and potential as an anticancer agent .
Antifungal Activity
The antifungal properties of triazoles are well-documented. Compounds containing the triazole ring have been shown to disrupt fungal cell membrane synthesis by inhibiting lanosterol demethylase, a critical enzyme in ergosterol biosynthesis. This activity has been confirmed through structure-activity relationship (SAR) studies which indicate that modifications to the triazole core can enhance antifungal efficacy.
Antimicrobial and Anti-inflammatory Activity
In addition to anticancer and antifungal properties, triazole derivatives exhibit significant antimicrobial and anti-inflammatory activities. The presence of functional groups such as hydroxyl or methylene can enhance these properties by facilitating interactions with biological targets like enzymes or receptors involved in inflammatory pathways .
Case Studies
- Cytotoxic Evaluation : A study assessed the cytotoxic effects of various triazole derivatives on human cancer cell lines. It was found that modifications to the triazole scaffold significantly affected IC50 values, indicating a structure-dependent activity profile.
- Molecular Docking Studies : Molecular docking studies revealed that compounds similar to 3-(3-Chlorophenyl)-4-(((2-hydroxynaphthalen-1-yl)methylene)amino)-1H-1,2,4-triazole-5(4H)-thione exhibited strong binding affinities to key proteins involved in cancer signaling pathways such as MEK1 and ERK2 .
Q & A
Q. What are the recommended methodologies for synthesizing 3-(3-chlorophenyl)-4-(((2-hydroxynaphthalen-1-yl)methylene)amino)-1H-1,2,4-triazole-5(4H)-thione, and how can reaction conditions be optimized?
Methodological Answer: The compound is synthesized via a condensation reaction between 3-(3-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione and 2-hydroxy-1-naphthaldehyde. Key steps include:
- Solvent Selection : Use ethanol or methanol under reflux (80–90°C) for 6–8 hours .
- Catalysis : Acidic (e.g., glacial acetic acid) or basic (e.g., piperidine) conditions to drive Schiff base formation .
- Purification : Recrystallization from ethanol or column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product .
- Yield Optimization : Monitor reaction progress via TLC and adjust molar ratios (1:1.2 for aldehyde:triazole-thione) to minimize side products .
Q. How can the molecular structure of this compound be rigorously characterized?
Methodological Answer: Combine multiple analytical techniques:
- Single-Crystal X-ray Diffraction (SCXRD) : Use SHELX (e.g., SHELXL for refinement) to resolve bond lengths, angles, and hydrogen bonding. Collect data on a diffractometer (Mo-Kα radiation, λ = 0.71073 Å) and refine with R1 < 0.05 .
- Spectroscopy :
- Elemental Analysis : Validate purity (C, H, N, S within ±0.4% of theoretical values) .
Q. What computational tools are suitable for modeling the electronic properties of this compound?
Methodological Answer:
- Density Functional Theory (DFT) : Use Gaussian or ORCA to calculate HOMO-LUMO gaps, electrostatic potential surfaces, and charge distribution. Optimize geometry at the B3LYP/6-31G(d,p) level .
- Molecular Docking : Employ AutoDock Vina to predict binding affinities with biological targets (e.g., enzymes in inflammation pathways) using PDB structures .
Advanced Research Questions
Q. How can structural modifications to the triazole-thione core enhance bioactivity, and what experimental frameworks support SAR studies?
Methodological Answer:
- Substituent Variation : Replace the 3-chlorophenyl or naphthyl groups with electron-withdrawing (e.g., -NO₂) or donating (-OCH₃) moieties to modulate electronic effects .
- Bioactivity Assays :
- Data Correlation : Use multivariate analysis (e.g., PCA) to link substituent properties (Hammett σ, log P) to activity trends .
Q. How can conflicting crystallographic data (e.g., bond-length discrepancies) be resolved?
Methodological Answer:
Q. What advanced techniques are used to analyze hydrogen-bonding networks in the crystal lattice?
Methodological Answer:
Q. How can the compound’s stability under varying thermal and pH conditions be assessed?
Methodological Answer:
- Thermogravimetric Analysis (TGA) : Measure decomposition onset temperature (N₂ atmosphere, 10°C/min) .
- pH Stability : Conduct UV-Vis spectroscopy in buffered solutions (pH 1–13) to track absorbance changes over 24 hours .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
